REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[C:6]1([OH:13])[CH:11]=[CH:10][CH:9]=[C:8]([OH:12])[CH:7]=1.[I:14]I>O>[I:14][C:7]1[C:8]([OH:12])=[CH:9][CH:10]=[CH:11][C:6]=1[OH:13] |f:0.1|
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)O)O
|
Name
|
|
Quantity
|
81.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Warm the solution to ambient temperature gradually over 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Extract with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
CUSTOM
|
Details
|
Triturate the solid in chloroform (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
chilled to −10° C
|
Type
|
FILTRATION
|
Details
|
filter the precipitate
|
Type
|
WASH
|
Details
|
washing with cold chloroform
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |